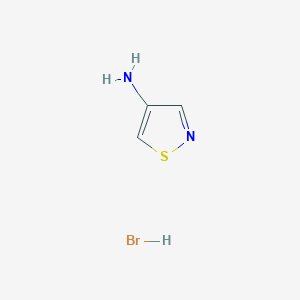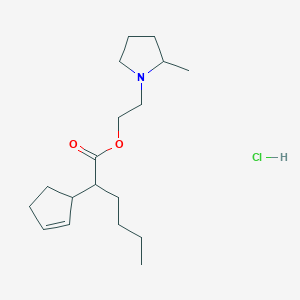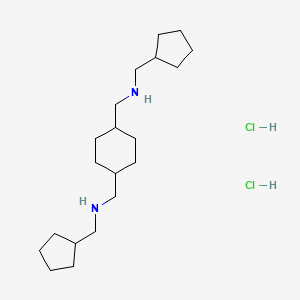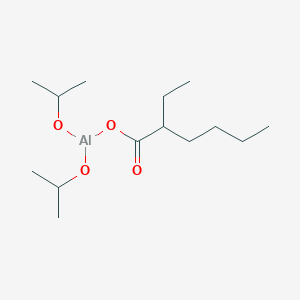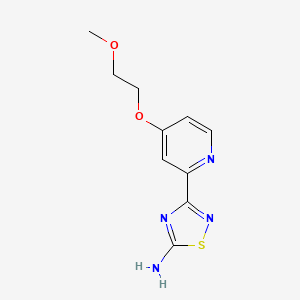
Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is a complex organic compound that features a benzofuran ring, a piperidine moiety, and a carboxylic acid chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions, where a propyl halide reacts with the piperidine nitrogen.
Formation of the Carboxylic Acid Chloride: The carboxylic acid chloride functional group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid chloride group, converting it to the corresponding alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran ring can intercalate with DNA or interact with enzymes. The carboxylic acid chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-hydroxybenzoate chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl pyridine-3-carboxylate chloride
Uniqueness
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets
Propriétés
Numéro CAS |
101468-12-6 |
|---|---|
Formule moléculaire |
C18H24ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
3-[3-(2-methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13-7-4-5-11-19(13)12-6-9-15-14-8-2-3-10-16(14)22-17(15)18(20)21;/h2-3,8,10,13H,4-7,9,11-12H2,1H3,(H,20,21);1H |
Clé InChI |
DRCDFPKDCUHBLG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC[NH+]1CCCC2=C(OC3=CC=CC=C32)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
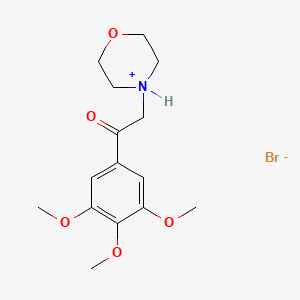

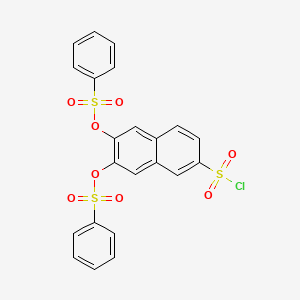
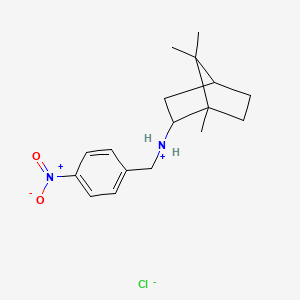

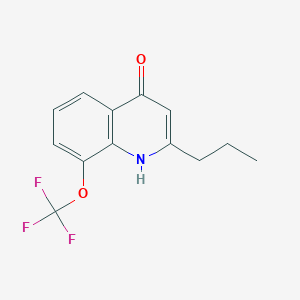
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
